(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
“(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine” is a chemical compound with the CAS Number: 871217-49-1 . It is used in scientific research and has diverse applications, including medicinal chemistry, drug discovery, and neuroscience studies.
Molecular Structure Analysis
The molecular formula of this compound is C14H21NO . The InChI Code for a similar compound, N-ethyl-1-(4-methoxyphenyl)-2-propanamine, is 1S/C12H19NO/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 . This suggests that the compound may have a similar structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.32264 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to (1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine has focused on their synthesis and potential applications in various fields, such as analgesics and materials science. Although the specific compound was not directly identified in the literature, several studies on related compounds provide insight into the broader chemical family's applications and methodologies.
Analgesic Properties and Chemical Synthesis : A study by Jacoby et al. (1981) detailed the synthesis of N-substituted derivatives of ethyl m- or p-methoxy-phenylcyanoacetate to evaluate narcotic antagonist action. Despite finding no significant morphine-like analgesic activity in mice, the study contributes to understanding the chemical structure's role in pharmacological activity (Jacoby, Boon, Darling, & Willette, 1981).
Electrophilic Amination and Asymmetric Hydroboration : Knight et al. (1997) explored the electrophilic amination of catecholboronate esters, including compounds with a methoxyphenyl component, highlighting methods for creating enantiomerically enriched amines. This research can be relevant for synthesizing complex amines with potential pharmaceutical applications (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Molecular Basis for Enhanced Lipase-Catalyzed N-Acylation : A study by Cammenberg et al. (2006) examined the molecular basis for enhanced lipase-catalyzed N-acylation involving methoxyacetate. This research provides insight into enzymatic processes that could be applied to synthesize compounds related to this compound, demonstrating the utility of such compounds in biochemical synthesis processes (Cammenberg, Hult, & Park, 2006).
Antimicrobial and Antioxidant Studies : Research by Raghavendra et al. (2016) on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial and antioxidant properties. This study suggests potential applications of related compounds in developing new antimicrobial and antioxidant agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Properties
IUPAC Name |
1-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(13-5-6-13)15-10-9-12-3-7-14(16-2)8-4-12/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBGRHIFNAPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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